Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate
CAS No.:
Cat. No.: VC16688639
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3 |
| Standard InChI Key | RZPARYBGVAGVQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC |
Introduction
Structural and Chemical Properties
Table 1: Physicochemical Properties
| Property | Value | Source Reference |
|---|---|---|
| Molecular Weight | 233.26 g/mol | |
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, chloroform) |
Spectroscopic Characterization
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¹H NMR: Peaks for the tert-butyl group appear as a singlet (~1.4 ppm), while aromatic protons resonate between 7.0–8.5 ppm. The methyl ester’s methoxy group shows a triplet near 3.9 ppm (J = 7.1 Hz) .
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¹³C NMR: Carbonyl signals for the ester (δ ~165–170 ppm) and isoxazole ring carbons (δ ~95–160 ppm) are characteristic .
Synthesis and Reaction Pathways
Cycloaddition Strategies
The most common synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, tert-butyl nitrite (TBN) initiates radical-mediated nitrile oxide formation from methyl ketones, which then undergo intramolecular cycloaddition with alkenes/alkynes .
Table 2: Representative Synthesis Conditions
| Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-pivaloylisoxazole-5-carboxylate | Cu(I) | 83 | |
| Alkenyl-substituted aryl ketones | TBN (radical initiator) | 70–95 |
A notable method employs ruthenium(II) catalysts to enhance regioselectivity during cycloaddition, favoring the 5-carboxylate isomer. Alternative routes include Kowalsko’s reaction modifications, where sodium hydride mediates ketonitrile formation from ethyl esters .
Functionalization Reactions
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Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, enabling conjugation to biomolecules or metal-organic frameworks.
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Nucleophilic Aromatic Substitution: The electron-deficient isoxazole ring undergoes substitution at C4 with amines or thiols under mild conditions .
| Cell Line | GI₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 18.2 | Caspase-3 activation | |
| HCT-116 | 15.7 | Bcl-2 suppression |
Immunomodulatory Applications
Preliminary data indicate modulation of NF-κB signaling in macrophages, reducing pro-inflammatory cytokine (TNF-α, IL-6) secretion by 40–60% at 10 μM .
Comparative Analysis with Analogues
Role of the tert-Butyl Group
Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces metabolic stability in hepatic microsomes by 50%, underscoring its importance in pharmacokinetics.
Isoxazole vs. Oxazole Analogues
Isoxazole derivatives exhibit 3–5× higher binding affinity to EPAC than oxazole counterparts, attributed to the oxygen atom’s hydrogen-bonding capacity .
Future Directions and Challenges
Targeted Drug Delivery
Conjugating the carboxylate to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity. Computational modeling predicts compatibility with folate receptor-targeted delivery systems.
In Vivo Toxicology
Current data lack in vivo toxicity profiles. Future work should assess LD₅₀, organ accumulation, and CYP450 interactions in rodent models.
Scalable Synthesis
While laboratory-scale yields exceed 80%, transitioning to continuous-flow reactors may improve efficiency for industrial production .
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